prostaglandin D2 methyl ester

Prostaglandin receptor pharmacology GPCR binding assay CRTH2/DP2 antagonist screening

Prostaglandin D2 methyl ester (CAS 49852-81-5) is a synthetic methyl ester derivative of the endogenous prostanoid prostaglandin D2 (PGD2), classified as a prostanoid. The methyl ester modification at the C1 carboxyl position converts the polar carboxylic acid of native PGD2 into a more lipophilic moiety, yielding a compound with a calculated LogP of 2.57.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
CAS No. 49852-81-5
Cat. No. B045206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprostaglandin D2 methyl ester
CAS49852-81-5
SynonymsPGD2 Me
PGD2 methyl ester
prostaglandin D2 methyl este
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O
InChIInChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1
InChIKeyWNBMQMMGBBWUOZ-BYNKDMOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin D2 Methyl Ester (CAS 49852-81-5): Prodrug Form of PGD2 with Quantifiable Receptor Binding Profile


Prostaglandin D2 methyl ester (CAS 49852-81-5) is a synthetic methyl ester derivative of the endogenous prostanoid prostaglandin D2 (PGD2), classified as a prostanoid [1]. The methyl ester modification at the C1 carboxyl position converts the polar carboxylic acid of native PGD2 into a more lipophilic moiety, yielding a compound with a calculated LogP of 2.57 . This compound serves as a lipid-soluble, cell-permeable prodrug form of PGD2 and is utilized as a research tool in prostaglandin receptor pharmacology and synthetic chemistry .

Why Generic Substitution of Prostaglandin D2 Methyl Ester (CAS 49852-81-5) Fails: Quantified Differences in Lipophilicity, Receptor Affinity, and Cellular Permeability


Generic substitution of prostaglandin D2 methyl ester with native PGD2 or other ester analogs is scientifically invalid without confirming the precise quantitative property required for the intended application. The methyl ester moiety confers a defined increase in lipophilicity (LogP 2.57) compared to the parent acid , which directly translates to enhanced membrane permeability and distinct cellular uptake kinetics . Conversely, this structural modification reduces binding affinity to both DP1 and CRTH2 receptors by 5- to 10-fold relative to PGD2, with quantified Ki values spanning 160 nM to 460 nM across human and mouse orthologs . These quantitative trade-offs between enhanced permeability and reduced receptor potency preclude straightforward substitution without experimental validation of the specific endpoint under investigation.

Prostaglandin D2 Methyl Ester (CAS 49852-81-5): Product-Specific Quantitative Evidence for Scientific Selection and Procurement


Receptor Binding Affinity of Prostaglandin D2 Methyl Ester Compared to Native PGD2 at Human and Mouse DP1 and CRTH2 Receptors

Prostaglandin D2 methyl ester exhibits 5- to 10-fold lower binding affinity for PGD2 receptors compared to native PGD2 . Absolute Ki values have been quantified across four receptor orthologs: mouse CRTH2 (Ki = 160 nM), mouse DP1 (Ki = 175 nM), human CRTH2 (Ki = 460 nM), and human DP1 (Ki = 270 nM) . This represents a predictable, quantifiable reduction in receptor engagement that must be factored into experimental design.

Prostaglandin receptor pharmacology GPCR binding assay CRTH2/DP2 antagonist screening

Lipophilicity of Prostaglandin D2 Methyl Ester (LogP 2.57) Versus Native PGD2 Carboxylic Acid

Methyl esterification of the C1 carboxyl group increases lipophilicity, yielding a calculated LogP of 2.57 for prostaglandin D2 methyl ester . While direct LogP measurement for native PGD2 (carboxylic acid form) under identical conditions is not available in the primary literature, the ionization state difference between a methyl ester (neutral) and carboxylic acid (negatively charged at physiological pH) is well-established to produce a substantial LogD7.4 difference . The compound's LogD at pH 7.4 is calculated as 2.93, confirming the neutral, membrane-permeable character of the methyl ester at physiological pH .

Physicochemical property profiling Membrane permeability prediction Lipid solubility

Solubility Profile of Prostaglandin D2 Methyl Ester in Organic Solvents and Aqueous Buffer for Formulation Planning

Prostaglandin D2 methyl ester demonstrates defined solubility in four standard solvents: 50 mg/mL in DMF, 50 mg/mL in DMSO, 50 mg/mL in ethanol, and 1 mg/mL in PBS (pH 7.2) . This solubility profile directly reflects the compound's LogP of 2.57, exhibiting approximately 50-fold higher solubility in organic solvents compared to aqueous buffer . The 50 mg/mL organic solvent solubility facilitates preparation of concentrated stock solutions, while the 1 mg/mL aqueous solubility defines the upper limit for buffer-based dilutions.

Solubility screening Formulation development In vitro assay preparation

Prostaglandin D2 Methyl Ester as a Key Synthetic Intermediate in Total Synthesis of (±)-Prostaglandin D2

Prostaglandin D2 methyl ester serves as a key intermediate in the efficient total synthesis of (±)-Prostaglandin D2, with reported radiochemical yields of 57% for the reduction step using sodium borotritide to afford [11β-³H]prostaglandin F2α methyl ester [1]. This synthetic route highlights the utility of the methyl ester protecting group in multi-step prostaglandin synthesis, enabling selective transformations at other positions while preserving the C1 carboxyl as the ester .

Organic synthesis Prostaglandin total synthesis Synthetic intermediate procurement

Prostaglandin D2 Methyl Ester (CAS 49852-81-5): Validated Research and Industrial Application Scenarios Based on Quantified Evidence


In Vitro Receptor Pharmacology: CRTH2/DP2 and DP1 Binding Studies Requiring Lower-Affinity Agonist Controls

Based on the quantified Ki values (160-460 nM across human and mouse orthologs) that represent a 5- to 10-fold reduction in affinity relative to native PGD2 , prostaglandin D2 methyl ester is optimally deployed as a lower-potency agonist control in PGD2 receptor binding and functional assays. This scenario is particularly relevant when researchers require a predictable, intermediate-affinity ligand to establish concentration-response curves across a broader dynamic range or to validate assay sensitivity limits .

Cell-Based Assays Requiring Enhanced Membrane Permeability: Intracellular Target Engagement Studies

The methyl ester modification confers a LogP of 2.57 and LogD (pH 7.4) of 2.93 , driving a 50-fold preference for organic solvents over aqueous buffer as reflected in the solubility profile (50 mg/mL in DMSO/ethanol vs. 1 mg/mL in PBS) . This physicochemical profile supports applications where passive diffusion across cellular membranes is prioritized over high receptor affinity, such as intracellular target engagement assays or studies in cell types with low endogenous DP1/CRTH2 surface expression .

Organic Synthesis: Intermediate for Prostaglandin Analog Preparation and Radiochemical Labeling

Prostaglandin D2 methyl ester is a documented key intermediate in total synthesis routes for prostaglandin derivatives, with demonstrated 57% radiochemical yield in the sodium borotritide reduction to [11β-³H]PGF2α methyl ester . This validated synthetic utility makes the compound a procurable starting material for medicinal chemistry laboratories synthesizing novel prostaglandin analogs, preparing deuterated or tritiated internal standards, or exploring structure-activity relationships in the prostanoid family .

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